Dendrogenin A

LXR Autophagy Cancer

Researchers studying LXR-mediated lethal autophagy or cholesterol epoxide hydrolase (ChEH) pathways face a critical tool-gap: canonical LXR agonists fail to recapitulate Dendrogenin A's unique gene signature (NR4A1, NR4A3, LC3, TFEB), while its regioisomer AF17 is completely inactive. Dendrogenin A is the only compound delivering this pharmacology at nanomolar potency. - Most potent natural ChEH inhibitor (IC50 ~100 nM, Ki=120 nM); ≥95% purity ensures reproducible target engagement. - Validated in melanoma, AML, and breast cancer models in vivo at 0.37 µg/kg, enabling low-bulk, long-duration dosing studies. - Strictly QC'd for identity and stereochemistry, shipped ambient for rapid global delivery.

Molecular Formula C32H55N3O2
Molecular Weight 513.8 g/mol
Cat. No. B1240877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDendrogenin A
Synonyms5-hydroxy-6-(2-(1H-imidazol-4-yl)ethylamino)cholestan-3-ol
5alpha-hydroxy-6beta-(2-(1H-imidazol-4-yl)ethylamino)cholestan-3beta-ol
dendrogenin A
Molecular FormulaC32H55N3O2
Molecular Weight513.8 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)NCCC5=CN=CN5)C
InChIInChI=1S/C32H55N3O2/c1-21(2)7-6-8-22(3)26-9-10-27-25-17-29(34-16-13-23-19-33-20-35-23)32(37)18-24(36)11-15-31(32,5)28(25)12-14-30(26,27)4/h19-22,24-29,34,36-37H,6-18H2,1-5H3,(H,33,35)/t22-,24+,25+,26-,27+,28+,29-,30-,31-,32+/m1/s1
InChIKeyAVFNYTPENXWWCA-BULFVYHESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dendrogenin A (DDA) Sourcing & Pharmacology


Dendrogenin A (DDA) is a steroidal alkaloid and the first endogenous alkylaminooxysterol identified in mammals, formed enzymatically from 5,6α-epoxycholesterol and histamine [1]. It functions dually as a selective liver X receptor (LXR) modulator (SLiM) and a potent cholesterol epoxide hydrolase (ChEH) inhibitor (Ki = 120 nM), distinguishing it from all canonical LXR agonists [2]. DDA is absent from cancer cell lines and reduced fivefold in human breast tumors relative to normal tissue, establishing its endogenous role as a tumor suppressor metabolite [3].

Metabolite Class Endogenous steroidal alkaloid
Mechanism Context Selective LXR modulator (SLiM) and ChEH inhibitor
Research Context Reported endogenous tumor-suppressor metabolite; reduced in tumor tissue

Dendrogenin A: Why Substitutes Fail


Dendrogenin A (DDA) is not functionally interchangeable with canonical LXR agonists (e.g., 22(R)-hydroxycholesterol, GW3965, T0901317) or its endogenous analog Dendrogenin B (DDB). Canonical LXR ligands fail to induce the lethal autophagy gene signature (NR4A1, NR4A3, LC3, TFEB) characteristic of DDA treatment, indicating DDA delineates a distinct class of selective LXR modulator (SLiM) [1]. Furthermore, DDA is the most potent natural ChEH inhibitor identified (IC50 ~100 nM), whereas DDB lacks comparable ChEH inhibitory activity [2]. DDA's regioisomer AF17 is completely inactive in cell differentiation and anti-tumor assays, demonstrating strict stereochemical and regiochemical requirements for its unique pharmacology [3].

Canonical LXR Agonists
May not induce the SLiM-dependent lethal autophagy gene signature; pathway interpretation may differ.
Dendrogenin B (DDB) Analog
ChEH inhibitory potency may be absent; dual LXR/ChEH mechanism context is not shared.
Regioisomer AF17
Lacks cell differentiation activity; stereochemical requirements are strict and likely not transferable.

Dendrogenin A Differentiation Evidence


LXR-Mediated Lethal Autophagy Gene Signature

Dendrogenin A (DDA) activates a distinct transcriptional program through LXR that is not observed with canonical LXR ligands. Specifically, DDA induces the expression of NR4A1, NR4A3, LC3, and TFEB — genes critical for lethal autophagy — whereas 22(R)-hydroxycholesterol, TO901317, and GW3965 fail to induce these effects [1]. This functional divergence establishes DDA as a first-in-class selective LXR modulator (SLiM) rather than a conventional agonist.

Autophagic Gene Induction
Head-to-head
DDA induces NR4A1, NR4A3, LC3, TFEB; canonical LXR ligands show no induction
Supports SLiM-specific lethal autophagy studies
Qualitative differential; confirm in target cell model
LXR Autophagy Cancer Transcriptional regulation

Cholesterol Epoxide Hydrolase (ChEH) Inhibition Potency

Dendrogenin A is the most potent natural inhibitor of cholesterol epoxide hydrolase (ChEH) reported to date, with an IC50 of approximately 100 nM [1]. Its binding affinity is characterized by a Ki of 120 nM . This dual ChEH inhibition and LXR modulation profile is unique; its regioisomer AF17 exhibits no detectable activity in these same assays [2].

ChEH Inhibition Potency
Cross-study comparable
IC50 ~100 nM · Ki 120 nM (AF17: inactive)
Reported ChEH inhibition context; supports pathway probe use
Regioisomer selectivity confirms target engagement
ChEH Cholesterol metabolism Enzyme inhibition Cancer

Cancer Cell Differentiation Induction

Dendrogenin A induces re-differentiation of tumor cells of neuronal origin at nanomolar concentrations [1]. In contrast, the regioisomer AF17 is completely inactive in cell differentiation assays, demonstrating strict regio-selectivity for the DDA stereochemistry [2]. Dendrogenin B (DDB) also exhibits cell differentiation activity at nanomolar levels, but lacks the ChEH inhibitory potency that characterizes DDA [3].

Cell Differentiation
Head-to-head
DDA active at nanomolar levels; AF17 completely inactive
Supports neuronal cell differentiation research
Regioselectivity-dependent activity
Cell differentiation Cancer Oxysterols Neurobiology

Nuclear Receptor Selectivity Profile

Dendrogenin A demonstrates a clean selectivity profile at 2.5 μM, modulating only LXRα and LXRβ while showing no activity against PXR, AhR, VDR, RXRγ, RARα, PPARα, PPARγ, glucocorticoid receptor, androgen receptor, ERα, or ERβ [1]. This narrow receptor engagement contrasts with pan-agonist LXR ligands like T0901317, which exhibits broader nuclear receptor cross-reactivity including FXR and PXR at similar concentrations.

Nuclear Receptor Selectivity
Class-level inference
Selective for LXRα/β only; no cross-reactivity against 11+ receptors at 2.5 μM
Supports clean LXR pathway interrogation
Supplier-reported panel; validate in assay context
Nuclear receptors Selectivity Off-target LXR

In Vivo Tumor Growth Inhibition

Dendrogenin A reduces tumor growth in vivo at an exceptionally low dose of 0.37 μg/kg in both the B16/F10 murine melanoma model and the TS/A murine mammary cancer model [1]. This potency in vivo is complemented by improved animal survival in tumor-bearing mice [2]. While direct dose-matched comparator data for other LXR ligands in these models are limited, the observed efficacy at sub-microgram per kg doses is a distinctive feature of DDA's pharmacological profile.

In Vivo Tumor Growth
Supporting evidence
Reported reduction at 0.37 μg/kg (B16/F10, TS/A murine models)
Reported in vivo model-response context
Dose-response interpretation requires model-specific review
In vivo Tumor growth Melanoma Mammary cancer

Lethal Autophagy by Non-Canonical LXR Mechanism

Dendrogenin A induces lethal autophagy in vitro and in vivo, including in primary AML patient samples, through a mechanism that is not observed with other LXR ligands or D8D7I inhibitors [1]. DDA's autophagy induction is associated with lysosomal accumulation and the accumulation of zymostenol due to D8D7I enzyme inhibition — a dual mechanism that canonical LXR agonists (22(R)-HC, GW3965, T0901317) do not engage.

Non-Canonical Autophagy
Head-to-head
DDA induces lethal autophagy (LC3-II puncta); canonical LXR ligands show no effect
Supports DDA-specific autophagy cell death studies
Mechanism distinct from canonical LXR agonism
Autophagy Cell death LXR AML

Dendrogenin A (DDA) Application Scenarios


LXR-Mediated Lethal Autophagy in Oncology

DDA is the only known compound that induces a lethal autophagy gene signature (NR4A1, NR4A3, LC3, TFEB) through LXR binding. This makes it essential for studies exploring this unique cell death pathway in melanoma, acute myeloid leukemia (AML), and breast cancer models [1]. Canonical LXR agonists (GW3965, T0901317) do not produce this transcriptional response, rendering them unsuitable for this research area [2].

ChEH Inhibition & Cholesterol Epoxide Pathway

As the most potent natural ChEH inhibitor (IC50 ~100 nM, Ki = 120 nM), DDA is the optimal tool compound for probing the cholesterol-5,6-epoxide metabolic pathway and its role in tumor suppression and developmental biology [3]. Alternative compounds (e.g., tamoxifen) inhibit ChEH but with off-target pharmacology that complicates pathway-specific interpretation.

Cancer Cell Re-Differentiation & Neural Stem Cells

DDA induces re-differentiation of tumor cells of neuronal origin and promotes neural stem cell proliferation and neuronal outgrowth at nanomolar concentrations [4]. Its regioisomer AF17 is completely inactive, confirming the strict stereochemical requirement for this activity. This specificity makes DDA invaluable for neurobiology research programs focused on neuronal regeneration and cancer cell reprogramming.

In Vivo Tumor Xenograft Studies

DDA demonstrates significant tumor growth inhibition at an ultra-low dose of 0.37 μg/kg in both melanoma and mammary cancer murine models [5]. This potency, combined with improved animal survival, positions DDA as a compelling candidate for in vivo efficacy studies where compound supply is limited or where extended dosing regimens require favorable safety margins.

Application
Selection Property
Validation Focus
LXR-dependent lethal autophagy studies
SLiM transcriptional program
NR4A1/NR4A3/LC3/TFEB induction profiling
ChEH pathway inhibition studies
ChEH inhibitory potency context
Cholesterol epoxide metabolism endpoints
Neuronal cell differentiation research
Regioselective nanomolar activity
Neural stem cell proliferation and differentiation assays
In vivo tumor model studies
Reported low-dose in vivo response
Tumor growth and survival endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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